Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate
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Description
Scientific Research Applications
Organic Synthesis and Photocatalysis
In organic chemistry, the compound has been explored for its utility in photoredox-catalyzed reactions. For instance, the photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides facilitates the synthesis of benzothiophenes and benzoselenophenes, showcasing its role in constructing complex organic frameworks with moderate to good yields at ambient temperatures (Yan et al., 2018).
Material Science and Polymer Development
In the domain of material science, derivatives of the compound have been utilized in the synthesis of transparent aromatic polyimides. These materials exhibit high refractive indices and small birefringence, alongside good thermomechanical stabilities, making them suitable for optical applications. The synthesis process involves the polycondensation of benzidine derivatives with dianhydrides, demonstrating the compound's contribution to developing high-performance polymers (Tapaswi et al., 2015).
Corrosion Inhibition
Moreover, Schiff bases derived from similar sulfur-containing compounds have shown efficacy as corrosion inhibitors in acidic media. These inhibitors significantly reduce the corrosion rate of metals, such as mild steel and copper, in hydrochloric acid solutions. The effectiveness of these compounds can be attributed to their adsorption and formation of protective layers on metal surfaces, showcasing their potential in industrial applications related to corrosion protection (Behpour et al., 2009; Behpour et al., 2008).
Properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO2S2/c1-24-21(23)18-7-3-5-9-20(18)25-14-15-6-2-4-8-19(15)26-17-12-10-16(22)11-13-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGHUMPEUCXAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=CC=CC=C2SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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